molecular formula C17H17NO4S B6379186 2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1261930-61-3

2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B6379186
CAS No.: 1261930-61-3
M. Wt: 331.4 g/mol
InChI Key: WUDIBWBFXXAMOT-UHFFFAOYSA-N
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Description

2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a hydroxy group at position 2, a pyrrolidine sulfonyl moiety at the 3' position, and a carbaldehyde group at position 3. Its structure combines aromatic, sulfonamide, and aldehyde functionalities, making it a versatile candidate for pharmaceutical and materials science research. The pyrrolidine sulfonyl group introduces steric bulk and polar characteristics, while the biphenyl core enables π-π interactions critical for binding in biological systems .

Properties

IUPAC Name

2-hydroxy-3-(3-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-12-14-6-4-8-16(17(14)20)13-5-3-7-15(11-13)23(21,22)18-9-1-2-10-18/h3-8,11-12,20H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDIBWBFXXAMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685388
Record name 2-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-61-3
Record name 2-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the biphenyl core, followed by the introduction of the hydroxyl and carbaldehyde groups. The pyrrolidin-1-ylsulfonyl group is then added through a sulfonylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require rigorous control of reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

2-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The hydroxyl and carbaldehyde groups can form hydrogen bonds and covalent bonds with target molecules, while the sulfonyl group can participate in various chemical interactions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s biphenyl scaffold distinguishes it from heterocyclic analogs like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), which has a pyrazole core. Key structural differences include:

Feature Target Compound Compound
Core Structure Biphenyl Pyrazole
Sulfur-containing Group Pyrrolidin-1-ylsulfonyl (sulfonamide) 3-Chlorophenylsulfanyl (sulfanyl)
Electron-withdrawing Groups Aldehyde, sulfonamide Trifluoromethyl, aldehyde, chlorophenyl

Physicochemical Properties

  • Solubility: The pyrrolidine sulfonyl group in the target compound increases polarity and aqueous solubility relative to the lipophilic trifluoromethyl and chlorophenyl groups in . Sulfonamides generally exhibit higher solubility in polar solvents (e.g., DMSO, methanol) than sulfanyl derivatives .
  • Thermal Stability : The rigid biphenyl core may confer higher melting points compared to the pyrazole analog, though experimental data are needed for confirmation.

Biological Activity

2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde is a complex organic compound characterized by its unique structural features, including a hydroxyl group, a pyrrolidin-1-ylsulfonyl group, and a biphenyl structure with a carbaldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The chemical structure of this compound can be depicted as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

This structure plays a crucial role in its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the hydroxyl and sulfonyl groups enhances its reactivity and potential for binding to target proteins. Research has indicated that compounds with similar structural motifs often exhibit significant anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 (colorectal carcinoma) and HEP2 (epidermoid carcinoma).
  • Mechanism : The compound may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation by interfering with the cell cycle.
Cell LineIC50 (µM)Mechanism of Action
HCT-11612.5Induces apoptosis
HEP215.0Cell cycle arrest

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary evaluations have indicated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Cytotoxicity : A study involving MDA-MB-231 breast cancer cells showed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an antitumor agent.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in reduced paw edema compared to control groups, indicating its anti-inflammatory effects.

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